Solochrome black F
Overview
Description
Solochrome Black F, also known as Mordant Black 5, is a chemical compound with the molecular formula C27H18N4O7S . It is a red light black dye that is soluble in water, producing a dark purple solution . It is slightly soluble in ethanol and acetone .
Synthesis Analysis
The synthesis of this compound involves the diazotization of 3-Amino-2-hydroxybenzoic acid and 5-Amino-2-hydroxybenzoic acid, followed by coupling with Naphthalen-1-amine . The product is then diazotized and coupled with 4-Hydroxynaphthalene-1-sulfonic acid .Molecular Structure Analysis
This compound has a complex molecular structure with a molecular weight of 542.52 . It is an azo derivative possessing one or several phenol functions in its structure .Chemical Reactions Analysis
This compound is used in the pH range 7–11 . With a bivalent ion, for example, the reaction that is accompanied by a color change is .Physical and Chemical Properties Analysis
In concentrated sulfuric acid, this compound appears as SAP green, diluting after purple . In concentrated nitric acid, it appears as wine, and then turns into orange . The dye aqueous solution turns sauce red when concentrated hydrochloric acid is added, and dark blue to blue-black when concentrated sodium hydroxide solution is added .Scientific Research Applications
Polarographic Reduction
- Solochrome Black F and related dyes (e.g., Solochrome Black PVS and Solochrome Black WDFA) have been studied for their polarographic reduction behavior. These dyes exhibit diffusion-controlled irreversible waves, with kinetic parameters determined for these waves. An empirical relationship between half-wave potential (E1/2) and pH has been reported, suggesting potential applications in electroanalytical chemistry (Malik & Gupta, 1974).
Photocatalytic Dye Degradation
- This compound has been used in photocatalytic dye degradation studies, utilizing synthesized Cerium oxide nanoparticles. These studies show the potential of using this dye in environmental applications, particularly in water treatment and pollution control (Pujar et al., 2019).
Titrimetric Microdetermination
- This compound is used in the titrimetric microdetermination of substances. For instance, it has been used with ceric sulfate in highly acidic mediums for quantitative determinations, showing its applicability in analytical chemistry for precise measurements (Saxena, 1973).
Electro-Catalytic Simultaneous Determination
- A glassy carbon electrode modified with a thin film of poly(solochrome black T) has been applied for the voltammetric simultaneous determination of dopamine and acetaminophen in pharmaceutical and biological samples. This indicates its role in sensitive and selective bioanalytical applications (Daneshinejad et al., 2016).
Environmental Adsorption Studies
- Studies on the adsorption of Solochrome Black T onto activated carbon, including the effect of surface modification and adsorption kinetics, highlight the dye's role in environmental science, particularly in the context of water purification and treatment of industrial effluents (Suganya & Kumar, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-hydroxy-5-[[4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O7S/c32-24-13-8-15(14-20(24)27(34)35)28-29-21-11-12-22(17-5-2-1-4-16(17)21)30-31-23-10-9-18-19(26(23)33)6-3-7-25(18)39(36,37)38/h1-14,32-33H,(H,34,35)(H,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCXGCLBCQTHKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)N=NC5=CC(=C(C=C5)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657605 | |
Record name | 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8027-29-0 | |
Record name | 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-hydroxy-3(or 5)-[2-[4-[2-(1-hydroxy-4-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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